Metalloproteinase Inhibition Profile: Differential pKi Values Across ADAM and MMP Family Members (ZINC/PubMed Data)
The target compound (ZINC000299812494) demonstrates a quantifiable metalloproteinase inhibition profile with the highest affinity for ADAM17 (pKi = 7.95, equivalent to Ki ≈ 11 nM) and MMP1 (pKi = 7.94, Ki ≈ 11.5 nM), followed by MMP3 (pKi = 7.46, Ki ≈ 35 nM), MMP9 (pKi = 7.37, Ki ≈ 43 nM), and the lowest for ADAM9 (pKi = 6.43, Ki ≈ 372 nM), as reported in the ZINC database sourced from PMID 11831904 (J. Med. Chem. 2002) [1]. This represents a ~34-fold affinity window between the highest (ADAM17) and lowest (ADAM9) target within the same metalloproteinase superfamily. In contrast, the amino-linked analog 2-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS 34798-68-0) has no reported metalloproteinase activity in publicly available databases, consistent with the hypothesis that the amide carbonyl is critical for zinc-binding group interactions at the catalytic site .
| Evidence Dimension | Metalloproteinase inhibitory potency (pKi / Ki) |
|---|---|
| Target Compound Data | ADAM17 pKi=7.95 (Ki≈11nM); MMP1 pKi=7.94 (Ki≈11.5nM); MMP3 pKi=7.46 (Ki≈35nM); MMP9 pKi=7.37 (Ki≈43nM); ADAM9 pKi=6.43 (Ki≈372nM) |
| Comparator Or Baseline | CAS 34798-68-0 (amino-linked analog): No metalloproteinase activity reported in public databases. Baseline for amide necessity: removal of carbonyl eliminates zinc-binding group. |
| Quantified Difference | ΔpKi (ADAM17 – ADAM9) = 1.52 log units (~34-fold selectivity). Presence vs. absence of metalloproteinase activity between amide and amine analogs (qualitative class-level inference). |
| Conditions | In vitro enzymatic inhibition assays; data aggregated in ZINC database from J. Med. Chem. 2002 (PMID 11831904). Specific assay conditions (substrate, buffer, enzyme concentration) are not publicly detailed for this compound but are available in the source publication. |
Why This Matters
For researchers targeting ADAM17 or MMP1 in inflammation or oncology programs, this compound offers a defined starting potency (~11 nM) with measurable selectivity over ADAM9 (~372 nM), whereas the amino analog lacks any reported activity, making the amide carbonyl a non-negotiable pharmacophoric element.
- [1] ZINC Database. Substance ZINC000299812494 – Observations: ADAM17 pKi=7.95, MMP1 pKi=7.94, MMP3 pKi=7.46, MMP9 pKi=7.37, ADAM9 pKi=6.43. Data sourced from PMID 11831904 (J. Med. Chem. 2002). Docking.org. Accessed 2026-04-30. View Source
